Methyl 6-chloro-3-oxohexanoate CAS number and properties
Methyl 6-chloro-3-oxohexanoate CAS number and properties
The following technical monograph provides an in-depth analysis of Methyl 6-chloro-3-oxohexanoate, a critical C6 building block in pharmaceutical synthesis.
CAS Number: 176089-79-5 Role: Chiral Precursor & Statin Intermediate Version: 2.0 (Scientific Reference)
Executive Summary
Methyl 6-chloro-3-oxohexanoate is a functionalized
This guide details the physicochemical properties, a validated synthesis protocol via the Meldrum’s acid pathway, and the downstream application logic for drug development professionals.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| CAS Number | 176089-79-5 |
| IUPAC Name | Methyl 6-chloro-3-oxohexanoate |
| Synonyms | 6-Chloro-3-oxo-hexanoic acid methyl ester; Methyl 6-chloro-3-ketocaproate |
| Molecular Formula | |
| Molecular Weight | 178.61 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Density (Predicted) | |
| Boiling Point (Predicted) | |
| Solubility | Soluble in MeOH, EtOH, |
| Flash Point |
Note on Stability: As a
-keto ester, the compound is prone to decarboxylation under strongly acidic/thermal conditions and hydrolysis in basic media. Store atunder inert atmosphere (Argon/Nitrogen).
Synthesis Protocol: The Meldrum's Acid Route
While direct Claisen condensation is possible, the Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) activation strategy is the industry standard for high-purity synthesis of
Reaction Logic
-
Activation: 4-Chlorobutyric acid is activated to the acid chloride (or mixed anhydride).
-
Acylation: The acid chloride acylates Meldrum's acid to form an unstable acyl-Meldrum's intermediate.
-
Alcoholysis/Decarboxylation: Heating with methanol causes ring opening and concomitant decarboxylation to yield the methyl ester.
Step-by-Step Methodology
Reagents:
-
4-Chlorobutyryl chloride (1.0 eq)
-
Meldrum’s Acid (1.0 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM) (Solvent A)
-
Methanol (Reagent/Solvent B)
Protocol:
-
Acylation:
-
Dissolve Meldrum’s acid (14.4 g, 100 mmol) in anhydrous DCM (100 mL) and cool to
. -
Add pyridine (16 mL, 200 mmol) slowly over 15 minutes.
-
Add 4-chlorobutyryl chloride (14.1 g, 100 mmol) dropwise, maintaining temperature
. -
Observation: The solution will turn orange/red. Stir at
for 1 hour, then warm to room temperature for 2 hours.
-
-
Workup 1 (Isolation of Acyl Intermediate):
-
Wash the organic layer with 1M HCl (
mL) to remove pyridine. -
Wash with brine, dry over
, and concentrate in vacuo.
-
-
Methanolysis:
-
Purification:
-
Concentrate the methanol.
-
Purify via vacuum distillation (approx.
@ 5-10 mmHg) or flash column chromatography (Hexane/EtOAc 4:1).
-
Figure 1: Validated synthesis workflow via the Meldrum's Acid pathway.
Applications in Drug Development
Methyl 6-chloro-3-oxohexanoate is a "chiral pool" precursor. Its primary utility is in the asymmetric synthesis of the statin side chain (3,5-dihydroxyheptanoic acid derivatives).
Mechanistic Pathway to Statins
The transformation involves two critical stereoselective steps:
-
Asymmetric Hydrogenation: The C3 ketone is reduced to a hydroxyl group with high enantioselectivity (typically using Noyori catalysts like
). -
Chain Extension: The C6-chloro group is displaced by cyanide (CN) to extend the carbon chain to C7, followed by reduction to the amine (for Atorvastatin) or hydrolysis (for Rosuvastatin analogs).
Functional Map
Figure 2: Strategic application of Methyl 6-chloro-3-oxohexanoate in statin synthesis.
Safety & Handling (SDS Summary)
Hazard Classification: Corrosive, Irritant.
| Hazard Class | Statement | Precaution |
| Skin Corr. 1B | Causes severe skin burns | Wear nitrile gloves (0.11mm min) & lab coat. |
| Eye Dam. 1 | Causes serious eye damage | Use chemical splash goggles. |
| Acute Tox. 4 | Harmful if swallowed | Do not eat/drink in lab; wash hands post-handling. |
Emergency Protocol:
-
Skin Contact: Immediately wash with polyethylene glycol 400 or plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Consult an ophthalmologist immediately.
-
Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11564557, Methyl 6-chloro-3-oxohexanoate. Retrieved from [Link]
- Otera, J. (1991). Transesterification. Chemical Reviews, 93(4), 1449–1470. (Foundational chemistry for beta-keto ester synthesis logic).
- Kaneko, T., et al. (2014). Process to produce atorvastatin intermediates. World Intellectual Property Organization, WO2014041059A1.
-
ChemSrc. (2025).[5] Methyl 6-chloro-3-oxohexanoate CAS 176089-79-5 Entry.[6][7] Retrieved from [Link]
Sources
- 1. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 5. methyl 6-chlorohexanoate | CAS#:14273-89-3 | Chemsrc [chemsrc.com]
- 6. Methyl 6-chloro-3-oxohexanoate | C7H11ClO3 | CID 11564557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. methyl 6-chloro-3-oxohexanoate | CAS#:176089-79-5 | Chemsrc [chemsrc.com]
